

# Selectivity profile of FN-439 TFA versus other broad-spectrum MMP inhibitors.

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## Compound of Interest

Compound Name: FN-439 TFA

Cat. No.: B15573823

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## A Comparative Analysis of FN-439 TFA and Broad-Spectrum MMP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **FN-439 TFA** against two well-characterized, broad-spectrum matrix metalloproteinase (MMP) inhibitors: Batimastat and Marimastat. The information presented herein is compiled from various scientific sources to offer a comprehensive overview for researchers in cancer, inflammation, and other fields where MMPs are a therapeutic target.

### Introduction to MMP Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). While essential for physiological processes like wound healing and development, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMP inhibitors have been a significant focus of drug development. Early efforts centered on broad-spectrum inhibitors, designed to target multiple MMPs. However, a lack of specificity often led to off-target effects and limited clinical success. This has shifted focus towards developing more selective inhibitors to target specific MMPs involved in disease pathogenesis.

### Overview of Inhibitors

**FN-439 TFA** is recognized as a selective inhibitor of collagenase-1 (MMP-1)[1][2]. Its targeted approach offers a tool for investigating the specific roles of MMP-1 in various biological and pathological processes.

Batimastat (BB-94) and Marimastat (BB-2516) are first and second-generation synthetic, broad-spectrum MMP inhibitors, respectively[3][4][5][6][7]. They function by chelating the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity. Their extensive characterization has made them important reference compounds in MMP research.

## Comparative Selectivity Profile

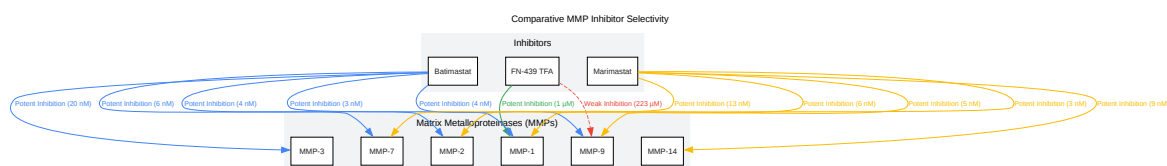
The inhibitory activity of **FN-439 TFA**, Batimastat, and Marimastat against a panel of MMPs is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC<sub>50</sub>), has been compiled from multiple studies. It is important to note that direct comparisons are best made when data is generated from the same study under identical experimental conditions.

Matrix Metalloproteinase (MMP)	FN-439 TFA IC <sub>50</sub>	Batimastat IC <sub>50</sub>	Marimastat IC <sub>50</sub>
MMP-1 (Collagenase-1)	1 µM	3 nM	5 nM
MMP-2 (Gelatinase-A)	Data not available	4 nM	6 nM
MMP-3 (Stromelysin-1)	Data not available	20 nM	Data not available
MMP-7 (Matrilysin)	Data not available	6 nM	13 nM
MMP-9 (Gelatinase-B)	223 µM	4 nM	3 nM
MMP-14 (MT1-MMP)	Data not available	Data not available	9 nM

Note: The IC<sub>50</sub> values for **FN-439 TFA** against MMP-1 and MMP-9 are from different sources and assays, highlighting its selectivity for MMP-1. The IC<sub>50</sub> values for Batimastat and Marimastat are consistently in the low nanomolar range across a variety of MMPs, confirming their broad-spectrum activity.

## Visualizing Selectivity Profiles

The following diagram illustrates the distinct selectivity profiles of **FN-439 TFA** in comparison to the broad-spectrum inhibition of Batimastat and Marimastat.



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